molecular formula C20H13ClF3N3 B2999998 2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole CAS No. 338411-56-6

2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole

Cat. No.: B2999998
CAS No.: 338411-56-6
M. Wt: 387.79
InChI Key: ABTMTTYYAZBRRW-UHFFFAOYSA-N
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Description

2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is a benzimidazole derivative featuring a 1,3-benzimidazole core substituted at the 1-position with a 4-(trifluoromethyl)benzyl group and at the 2-position with a 2-chloro-3-pyridinyl moiety. The trifluoromethyl (-CF₃) group is a key structural feature, known to enhance lipophilicity and metabolic stability, which may influence pharmacokinetic properties such as membrane permeability and bioavailability .

Properties

IUPAC Name

2-(2-chloropyridin-3-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3/c21-18-15(4-3-11-25-18)19-26-16-5-1-2-6-17(16)27(19)12-13-7-9-14(10-8-13)20(22,23)24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTMTTYYAZBRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₄H₁₃ClF₃N₃
  • SMILES: Clc1cccc(c1)c2ncnc2Cc3ccc(cc3)C(F)(F)F
  • InChI Key: GBNPVXZNWBWNEN-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have demonstrated that benzimidazole derivatives, including the compound , exhibit significant antimicrobial properties. A study highlighted that derivatives with similar structures showed good activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

Research has indicated that benzimidazole derivatives possess anticancer properties. For instance, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against cancer cell lines, showing promise in inducing apoptosis in tumor cells . The structural modifications in the benzimidazole framework can enhance its efficacy against various cancer types.

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in cancer progression and bacterial metabolism. For example, certain derivatives have shown effective inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in both cancerous and bacterial cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • DNA Intercalation: Benzimidazole derivatives may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: Inhibition of key enzymes such as DHFR leads to reduced proliferation of cancer cells and bacteria.
  • Signal Transduction Pathways: The compound may modulate various signaling pathways involved in cell survival and apoptosis.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated antimicrobial activity against Gram-positive bacteria with a focus on structure-activity relationships.
Study 2 Showed anticancer activity with an IC50 value indicating potential for therapeutic use in oncology.
Study 3 Investigated enzyme inhibition properties, highlighting its role in targeting metabolic pathways in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2-Chloro-3-pyridinyl)-1-(4-(trifluoromethyl)benzyl)-1H-1,3-benzimidazole can be compared to related benzimidazole derivatives, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound :
This compound
- 1-position: 4-(trifluoromethyl)benzyl
- 2-position: 2-chloro-3-pyridinyl
C₂₁H₁₄ClF₃N₄ ~406.8 (estimated) High lipophilicity (predicted due to -CF₃); pharmacological potential inferred from benzimidazole class
2-(2-Chloro-3-pyridinyl)-1-(2-fluorobenzyl)-1H-benzimidazole - 1-position: 2-fluorobenzyl
- 2-position: 2-chloro-3-pyridinyl
C₁₉H₁₃ClFN₃ 337.78 Moderate lipophilicity (logP ~3.2, estimated); no explicit activity reported
2-(2-Chloro-3-pyridinyl)-1-(4-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazole - 1-position: 4-fluorobenzyl
- 2-position: 2-chloro-3-pyridinyl
- 5,6-dimethyl on benzimidazole
C₂₂H₁₈ClFN₄ ~404.9 Steric effects from methyl groups may reduce binding flexibility; commercial availability noted for research
2-(Thiophen-2-yl)-1-((thiophen-2-yl)methyl)-1H-1,3-benzimidazole - 1-position: thiophen-2-ylmethyl
- 2-position: thiophen-2-yl
C₁₆H₁₂N₂S₂ 296.4 Moderate antioxidant activity (IC₅₀ ~50 μM in DPPH assay)

Key Observations:

Methyl groups at the 5,6-positions (e.g., ) introduce steric hindrance, which may limit interactions with biological targets despite enhancing structural rigidity.

Biological Activity Trends: Benzimidazoles with electron-withdrawing groups (e.g., -Cl, -F, -CF₃) often exhibit enhanced antioxidant or antimicrobial activities. For example, thiophene-substituted derivatives show moderate antioxidant activity , while the target compound’s -CF₃ group may amplify such effects due to its strong electron-withdrawing nature. No direct activity data is available for the target compound, but its structural similarity to commercial research chemicals (e.g., ) implies utility in drug discovery pipelines.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established routes for benzimidazoles, such as condensation of o-phenylenediamine derivatives with substituted aldehydes or ketones. Copper-catalyzed methods (e.g., ) are less relevant here but highlight broader trends in heterocyclic synthesis.

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